(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
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Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a tert-butoxycarbonyl (Boc) protected amino group
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection, typically involving the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The protected amino acid can be synthesized through a coupling reaction between the appropriate difluorocyclohexyl acetic acid derivative and the Boc-protected amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactions may require specialized equipment and optimized protocols to handle the reagents and intermediates safely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexyl group to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the difluorocyclohexyl group, potentially leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at the difluorocyclohexyl group, where various substituents can replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the cyclohexyl group.
Reduction Products: Reduced forms of the difluorocyclohexyl group.
Substitution Products: Substituted derivatives where different groups replace the fluorine atoms.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, potentially as a probe or inhibitor in biochemical assays.
Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery processes.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: This compound is structurally similar but includes a tritylthio group instead of a difluorocyclohexyl group.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)propanoic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexyl group.
Uniqueness: The presence of the difluorocyclohexyl group in (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid provides unique chemical properties compared to similar compounds. The difluorocyclohexyl group can influence the compound's reactivity and stability, making it distinct in its applications.
Properties
IUPAC Name |
(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALIUBZVGPQDJB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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